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molecular formula C8H14O2 B8630314 6-Methoxy-1-oxaspiro[2,5]octane

6-Methoxy-1-oxaspiro[2,5]octane

Cat. No. B8630314
M. Wt: 142.20 g/mol
InChI Key: LKDJMGYIXKVJLC-UHFFFAOYSA-N
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Patent
US07691881B2

Procedure details

To a stirred suspension of sodium hydride (60% in mineral oil, 1.20 g, 30.0 mmol) in dimethylsulfoxide (19 mL) was added trimethylsulfoxonium iodide (6.89 g, 31.3 mmol) at room temperature, and the mixture was stirred at room temperature for 30 min. To this mixture was added a solution of 4-methoxycyclohexanone (3.53 g, 10.0 mmol, prepared according to Shvily, Ronit et al., J. Chem. Soc. Perkin Trans. 2, 1997, 6, 1221) in dimethylsulfoxide (95 mL) dropwise at room temperature, and the mixture was stirred at room temperature for 20 h. Then the mixture was diluted with water (1.0 L), and extracted with diethyl ether (200 mL×6). The combined organic layers were dried over magnesium sulfate, and concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting n-hexane/ethyl acetate (v/v=15/1˜10/1) to give 338 mg (9%, cis) and 204 mg (5%, trans) of the title compound as colorless oil respectively.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
95 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].C[S+](C)(C)=O.[CH3:9][O:10][CH:11]1[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1.[CH3:18]CN(C(SCC)=O)C1CCCCC1>CS(C)=O.O>[CH3:9][O:10][CH:11]1[CH2:16][CH2:15][C:14]2([O:17][CH2:18]2)[CH2:13][CH2:12]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6.89 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C1CCCCC1)C(=O)SCC
Step Five
Name
Quantity
95 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (200 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting n-hexane/ethyl acetate (v/v=15/1˜10/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1CCC2(CO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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